molecular formula C11H17NO B1525982 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol CAS No. 873987-66-7

2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B1525982
CAS No.: 873987-66-7
M. Wt: 179.26 g/mol
InChI Key: GDCUSGYMFNHMTA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(ethylamino)-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-8-11(13)10-6-4-9(2)5-7-10/h4-7,11-13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUSGYMFNHMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by an ethylamino group attached to a 4-methylphenyl moiety and an alcohol functional group. Its unique structure suggests diverse interactions with biological systems, making it a candidate for various pharmacological applications.

  • Molecular Formula : C13H19NO
  • Molecular Weight : 207.31 g/mol
  • Structural Characteristics : The compound features an ethylamino group, a 4-methylphenyl group, and an alcohol functional group, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits potential antimicrobial properties . It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, derivatives similar to this compound have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of related compounds has been investigated using various cancer cell lines. For instance, derivatives of phenethylamine have exhibited cytotoxic effects against glioblastoma and breast cancer cell lines, with some showing selectivity towards specific cancer types . While specific data on 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol is limited, its structural similarities suggest it may possess comparable anticancer properties.

The mechanism by which 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways .

Case Study: Antimicrobial Efficacy

A study conducted on similar compounds revealed that derivatives with the ethylamino structure demonstrated promising antibacterial activity. The research involved evaluating these compounds against clinically relevant bacterial strains, confirming their potential as leads for new antimicrobial agents .

Research Findings: Anticancer Screening

In a comparative analysis of phenethylamine derivatives, several compounds were screened for cytotoxicity against multiple cancer cell lines. Notably, some derivatives showed selective toxicity towards T-lymphoblastic cell lines while sparing normal cells . This highlights the importance of structural modifications in enhancing the anticancer efficacy of related compounds.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cancer Cell LineMIC/IC50 Value
2-(Ethylamino)-N-(4-methylphenyl)propanamideAntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
2-EthylmethcathinoneAnticancerGlioblastoma U-87IC50 = 9 nM
N-(1,3-dioxoisoindolin-2-yl)-3-amino-propanamideAntioxidant/AnticancerMDA-MB-231 Breast CancerIC50 = 44.6 ± 8.0%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Ethanol vs. Ketone

(A) 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (4-MEC)
  • IUPAC Name: 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • CAS No.: 1225617-18-4 .

Key Differences :

  • Replaces the ethanol group with a ketone (propan-1-one), classifying it as a cathinone derivative.
  • Pharmacological Relevance: 4-MEC is a synthetic stimulant and controlled substance under international drug treaties .
(B) 2-(Methylamino)-1-(4-methylphenyl)propan-1-one (4-MMC)
  • IUPAC Name: 2-(Methylamino)-1-(4-methylphenyl)propan-1-one
  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • CAS No.: Not explicitly provided, but structurally referenced in .

Comparison :

  • Differs by a methylamine group instead of ethylamine.

Substituent Modifications on the Aromatic Ring

(A) 2-(Ethylamino)-1-(4-methoxyphenyl)ethan-1-ol
  • IUPAC Name: 2-(Ethylamino)-1-(4-methoxyphenyl)ethan-1-ol
  • Molecular Formula: C₁₁H₁₇NO₂
  • Molecular Weight : 195.26 g/mol (estimated)
  • Key Feature : A methoxy (-OCH₃) group replaces the methyl (-CH₃) on the phenyl ring.

Implications :

(B) 1-(4-Ethoxyphenyl)-2-(ethylamino)ethan-1-ol
  • CAS No.: 636997-13-2
  • Structure : Ethoxy (-OCH₂CH₃) substituent at the para position.

Comparison :

  • Larger alkoxy groups increase steric hindrance and lipophilicity, which may influence pharmacokinetic properties such as absorption and half-life .

Amino Group Variations

(A) 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
  • IUPAC Name: 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol .

Key Differences :

  • Replaces the ethylamine with a benzylamine group (4-methylbenzyl).
  • The bulkier aromatic amine may reduce solubility but improve binding to hydrophobic receptor pockets .
(B) (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol
  • CAS No.: 1213920-90-1
  • Structure: Chiral amino group at the β-position with a 4-methoxy-2-methylphenyl substituent.

Implications :

  • Stereochemistry (R-configuration) and additional substituents could lead to enantioselective biological activity, a critical factor in drug design .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Substituent(s) Pharmacological Notes References
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol C₁₁H₁₇NO 179.26 Ethanolamine 4-Methylphenyl Research chemical
4-MEC C₁₂H₁₇NO 191.27 Ketone 4-Methylphenyl Controlled stimulant
4-MMC C₁₁H₁₅NO 177.24 Ketone 4-Methylphenyl High abuse potential
2-(Ethylamino)-1-(4-methoxyphenyl)ethan-1-ol C₁₁H₁₇NO₂ 195.26 Ethanolamine 4-Methoxyphenyl Enhanced electron donation
2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol C₁₀H₁₅NO 165.23 Benzylamine 4-Methylbenzyl Improved hydrophobicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol
Reactant of Route 2
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2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol

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